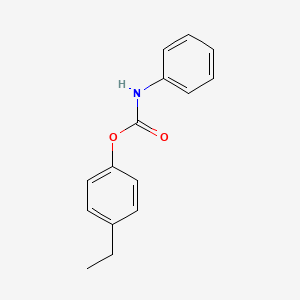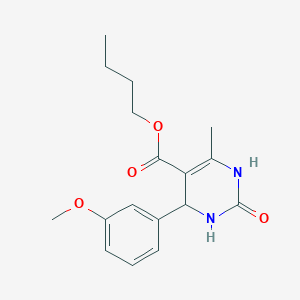![molecular formula C14H10N2O3S B5218769 5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5218769.png)
5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is also known as PBDTT, and it has been studied extensively for its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of PBDTT involves the interaction between the compound and the target molecule, which leads to the formation of a stable complex. The compound has been found to interact with various biological targets, including enzymes, receptors, and ion channels. The interaction between PBDTT and these targets can lead to the modulation of their activity, resulting in various physiological effects.
Biochemical and Physiological Effects:
PBDTT has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. The compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Additionally, PBDTT has been shown to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PBDTT in lab experiments is its high stability and solubility in common organic solvents. The compound is also easy to synthesize, making it readily available for research purposes. However, one of the limitations of using PBDTT is its low biocompatibility, which limits its use in biological systems.
Orientations Futures
There are several future directions for the research on PBDTT, including the development of new synthetic methods, the optimization of its properties for specific applications, and the exploration of its potential in emerging fields such as bioelectronics and nanotechnology. Additionally, the use of PBDTT in combination with other compounds or materials could lead to the development of novel materials with enhanced properties.
In conclusion, PBDTT is a promising compound that has attracted the attention of researchers due to its potential applications in various fields. The compound has been studied extensively for its synthesis, mechanism of action, biochemical and physiological effects, and future directions. Further research on PBDTT could lead to the development of new materials and technologies with significant applications in various fields.
Méthodes De Synthèse
The synthesis of PBDTT involves the reaction between 4-(2-propyn-1-yloxy)benzaldehyde and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction takes place at room temperature, and the product is obtained in high yield. This method is simple, efficient, and cost-effective, making it suitable for large-scale production.
Applications De Recherche Scientifique
PBDTT has been used in various scientific research applications, including organic electronics, photovoltaics, and optoelectronics. The compound has been found to exhibit excellent charge transport properties, making it a promising material for the development of high-performance organic electronic devices. It has also been used as a donor material in bulk heterojunction solar cells, where it has shown high power conversion efficiency.
Propriétés
IUPAC Name |
5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-2-7-19-10-5-3-9(4-6-10)8-11-12(17)15-14(20)16-13(11)18/h1,3-6,8H,7H2,(H2,15,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAFETSZPHQTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate](/img/structure/B5218701.png)
![2-(2,4-dichlorophenyl)-3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5218706.png)
![N-(4-bromophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5218716.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5218724.png)
![methyl 2-chloro-5-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5218727.png)
![ethyl N-[(4-chloro-3,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B5218735.png)

![ethyl 2-cyclohexyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-3-oxopropanoate](/img/structure/B5218750.png)
![allyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5218757.png)
![3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5218766.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5218782.png)

![2,2-dichloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide](/img/structure/B5218792.png)
